![molecular formula C13H26N2O4 B1247365 valinoctin A](/img/structure/B1247365.png)
valinoctin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
valinoctin A is a natural product found in Streptomyces with data available.
Scientific Research Applications
1. Valproic Acid and Adiponectin Gene Expression
Valproic acid (VPA), a histone deacetylase inhibitor, has been studied for its effects on adiponectin gene expression. In a study, VPA treatment was found to significantly decrease adiponectin protein and mRNA levels in mice and 3T3-L1 adipocytes, affecting insulin sensitivity and glucose homeostasis (Qiao, Schaack, & Shao, 2006).
2. Valsartan in Acute Myocardial Infarction Trial
The Valsartan in Acute Myocardial Infarction Trial (VALIANT) investigated the effects of the angiotensin receptor blocker valsartan, the angiotensin-converting enzyme inhibitor captopril, and their combination in survivors of an acute myocardial infarction. It was a landmark trial demonstrating that valsartan and captopril were equally effective (Winkelmann, 2004).
3. Valproate and Bone Loss
Another study focused on valproate's long-term side effects, including bone loss. Valproate, as an HDAC inhibitor, showed reduction in collagens and osteonectin in SMA cells, suggesting a molecular mechanism for bone loss following long-term exposure (Fuller, Man, Lam, Shamanin, Androphy, & Morris, 2010).
4. Valproic Acid as a Histone Deacetylase Inhibitor
Valproic acid's role as a histone deacetylase inhibitor and its therapeutic potential in treating epilepsy and bipolar disorder were investigated. This study suggested a mechanism for valproic acid-induced birth defects and its efficacy in bipolar disorder treatment (Phiel, Zhang, Huang, Guenther, Lazar, & Klein, 2001).
5. Valproate and GABA Neurogenesis
The mood stabilizer valproate was studied for its ability to promote GABA neurogenesis from rat forebrain stem cells, showing significant increases in neuron numbers and neurite outgrowth. This might contribute to the therapeutic effects of valproate in bipolar disorder treatment (Laeng, Pitts, Lemire, Drabik, Weiner, Tang, Thyagarajan, Mallon, & Altar, 2004).
properties
Product Name |
valinoctin A |
---|---|
Molecular Formula |
C13H26N2O4 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxyoctanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H26N2O4/c1-4-5-6-7-9(14)11(16)12(17)15-10(8(2)3)13(18)19/h8-11,16H,4-7,14H2,1-3H3,(H,15,17)(H,18,19)/t9-,10+,11+/m1/s1 |
InChI Key |
OQQQLESSZVHSFL-VWYCJHECSA-N |
Isomeric SMILES |
CCCCC[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)O)N |
Canonical SMILES |
CCCCCC(C(C(=O)NC(C(C)C)C(=O)O)O)N |
synonyms |
N-(3-amino-2-hydroxyoctanoyl)valine valinoctin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.